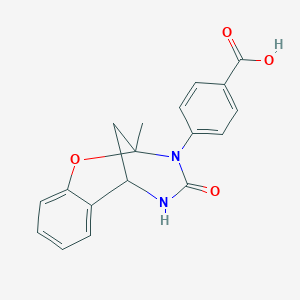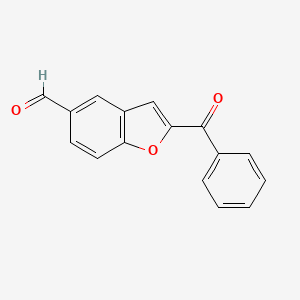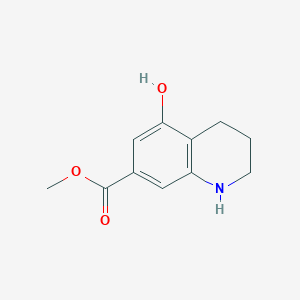
Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a derivative of tetrahydroquinoline, a type of organic compound that is a semi-hydrogenated derivative of quinoline . Tetrahydroquinolines are produced by the hydrogenation of quinolines . They are chiral compounds due to the presence of a stereogenic center .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines has been reported to involve a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
Tetrahydroquinolines are produced by the hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has often been examined as a hydrogen-donor solvent in coal liquifaction .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes :
- A study by Patel and Patel (2017) focused on synthesizing a novel ligand related to 5-hydroxy-1,2,3,4-tetrahydroquinoline and its metal complexes. These compounds showed potential antimicrobial activity against various bacterial strains and fungi, highlighting their application in developing new antimicrobial agents (Patel & Patel, 2017).
Neuroprotective Activity :
- Research by Okuda, Kotake, and Ohta (2003) investigated derivatives of 1-Methyl-1,2,3,4-tetrahydroisoquinoline for their neurotoxicity and neuroprotective activities. They found that hydroxyl substitution decreased toxicity, suggesting potential applications in treating neurological disorders like Parkinson's disease (Okuda, Kotake, & Ohta, 2003).
Optical and Nonlinear Optical Properties :
- Halim and Ibrahim (2017) conducted a study on a new derivative of heteroannulated chromone, which is related to 5-hydroxy-1,2,3,4-tetrahydroquinoline. They explored its electronic structure, nonlinear optical properties, and electronic absorption spectra. This research indicates potential applications in materials science and photonics (Halim & Ibrahim, 2017).
Molecular and Crystal Structures :
- A study by Rudenko et al. (2013) focused on the synthesis of Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing detailed molecular and crystal structures. This research contributes to the understanding of the structural properties of such compounds (Rudenko et al., 2013).
Synthesis Methods :
- Lerestif et al. (1999) presented a novel synthesis method for protected Methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This research provides valuable insights into efficient and scalable synthesis techniques for related compounds (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).
Polymer Reactions and Properties :
- Lad and Patel (1984) explored the polymer reactions of Poly[5,5′-methylene-bis(8-hydroxyquinoline)-7,7′-diylethylene], which is related to 5-hydroxy-1,2,3,4-tetrahydroquinoline. They studied various properties of the polymer, indicating its potential use in material science applications (Lad & Patel, 1984).
Propiedades
IUPAC Name |
methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h5-6,12-13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNOAAAQHJMRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

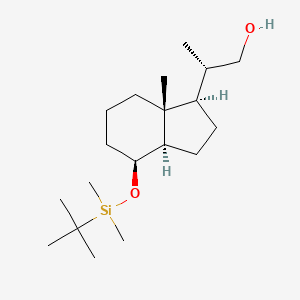
![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)
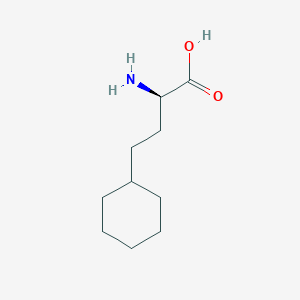
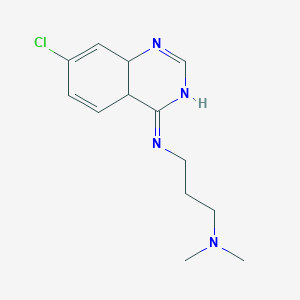

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2587486.png)

